c-Met Kinase Inhibition: Comparable Potency to Clinical c-Met Inhibitors
The active moiety of SCR-1481B1, BMS-794833, inhibits c-Met kinase with an IC50 of 1.7 nM . This potency falls within the range of clinical-stage c-Met inhibitors such as MK-2461 (IC50 = 0.4–2.5 nM) [1] and exceeds that of the dual inhibitor Golvatinib (E-7050), which shows IC50 values of 14 nM (c-Met) and 16 nM (VEGFR-2) in kinase phosphorylation inhibition assays .
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.7 nM (BMS-794833, active moiety) |
| Comparator Or Baseline | MK-2461: 0.4–2.5 nM; Golvatinib: 14 nM |
| Quantified Difference | SCR-1481B1 is ~8-fold more potent against c-Met than Golvatinib; comparable to MK-2461 |
| Conditions | ATP-competitive kinase inhibition assay |
Why This Matters
Ensuring c-Met inhibitory potency is essential for reproducing target engagement and downstream signaling effects reported in literature using this specific prodrug.
- [1] MedChemExpress. MK-2461. c-Met IC50: 0.4-2.5 nM. View Source
